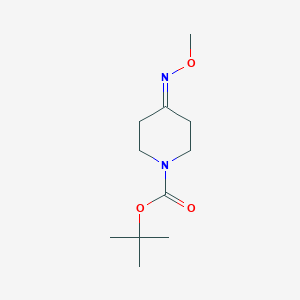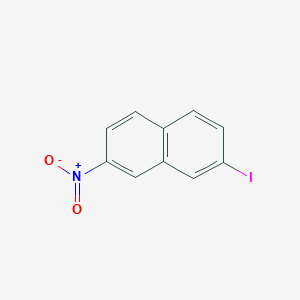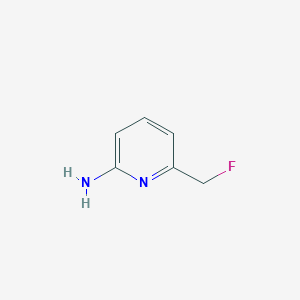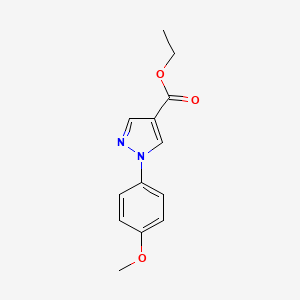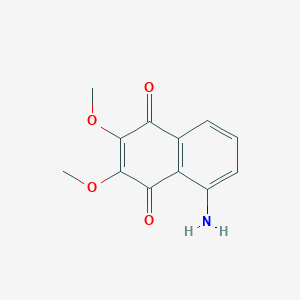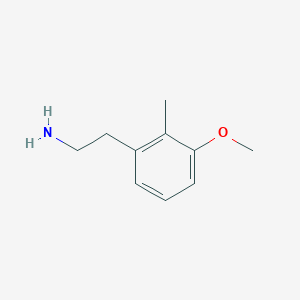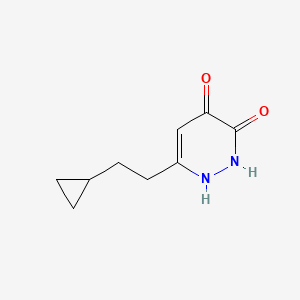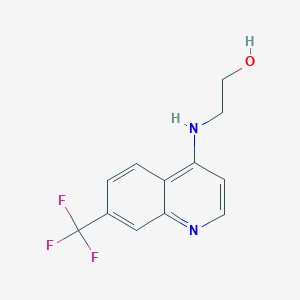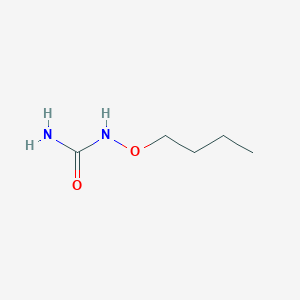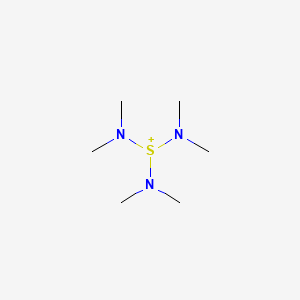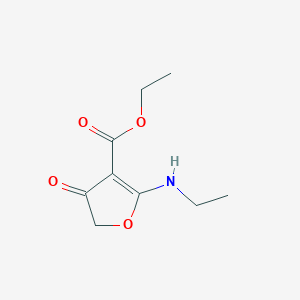
ETHYL 2-(ETHYLAMINO)-4-OXO-4,5-DIHYDRO-3-FURANCARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(ethylamino)-4-oxo-4,5-dihydro-3-furancarboxylate: is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also contains an ethylamino group and an ester functional group, making it a versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(ethylamino)-4-oxo-4,5-dihydro-3-furancarboxylate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with ethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the furan ring. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(ethylamino)-4-oxo-4,5-dihydro-3-furancarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: Ethyl 2-(ethylamino)-4-oxo-4,5-dihydro-3-furancarboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent in treating certain diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of ethyl 2-(ethylamino)-4-oxo-4,5-dihydro-3-furancarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The presence of the ethylamino group allows it to form hydrogen bonds and other interactions with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
- Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-furancarboxylate
- Ethyl 2-(propylamino)-4-oxo-4,5-dihydro-3-furancarboxylate
- Ethyl 2-(butylamino)-4-oxo-4,5-dihydro-3-furancarboxylate
Uniqueness: Ethyl 2-(ethylamino)-4-oxo-4,5-dihydro-3-furancarboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The ethylamino group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H13NO4 |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
ethyl 2-(ethylamino)-4-oxofuran-3-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-3-10-8-7(6(11)5-14-8)9(12)13-4-2/h10H,3-5H2,1-2H3 |
Clé InChI |
UMYWUSVBQMNKAM-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C(=O)CO1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


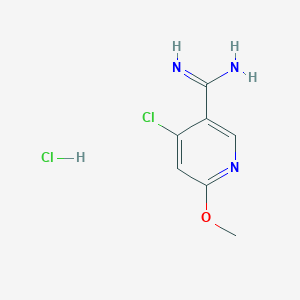
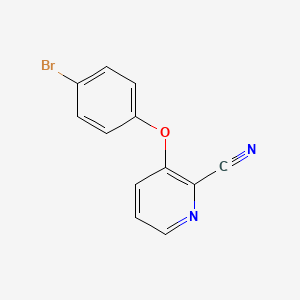
![methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate](/img/structure/B8708610.png)
